(S)-2-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
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Overview
Description
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-hydroxy-, (S)-(9CI) is a heterocyclic compound that belongs to the class of pyrroloimidazoles. This compound is characterized by its unique structure, which includes a fused pyrrole and imidazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-hydroxy-, (S)-(9CI) can be achieved through several methods. One common approach involves the cyclocondensation of 2-pyrrolocarbonylaminoacetates with carbonyl diimidazole or pyrrole-1-carboxamides with phosgene or thiophosgene in the presence of a base . Another method utilizes the Ugi four-component reaction (U-4CR) as a versatile and efficient synthetic strategy for heterocyclic compounds .
Industrial Production Methods: Industrial production of this compound often involves the use of transition metals such as rhodium, palladium, nickel, gold, and copper as catalysts to direct C2–H functionalizations of indole or pyrrole . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-hydroxy-, (S)-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include carbonyl diimidazole, phosgene, thiophosgene, and transition metal catalysts such as rhodium, palladium, nickel, gold, and copper . The reactions typically occur under mild conditions, making them suitable for a wide range of functionalized anilines .
Major Products Formed: The major products formed from these reactions include various substituted pyrrole–imidazole derivatives, which exhibit a wide range of biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-hydroxy-, (S)-(9CI) involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antagonist for neuropeptide S receptor (NPSR) and tumor necrosis factor-alpha (TNF-α) . These interactions result in the inhibition of cell proliferation and viability, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-hydroxy-, (S)-(9CI) include imidazo[1,5-a]indole-1,3-diones and other pyrrolo[1,2-c]imidazole derivatives . These compounds share a similar fused ring structure and exhibit comparable biological activities.
Uniqueness: What sets 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-hydroxy-, (S)-(9CI) apart is its specific configuration and the presence of a hydroxy group, which contributes to its unique chemical properties and biological activities .
Properties
CAS No. |
140160-63-0 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(7aS)-2-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C6H8N2O3/c9-5-4-2-1-3-7(4)6(10)8(5)11/h4,11H,1-3H2/t4-/m0/s1 |
InChI Key |
HXMVFCUTJJVSRF-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)N(C(=O)N2C1)O |
SMILES |
C1CC2C(=O)N(C(=O)N2C1)O |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)O |
Synonyms |
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI) |
Origin of Product |
United States |
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